(S)-4-Octanol

Chiral Chromatography Analytical Chemistry Enantiomer Separation

Substituting the chiral (S)-4-Octanol with the racemic mixture (CAS 589-62-8) or the (R)-enantiomer (CAS 20115-59-7) is a high-risk procurement decision that can lead to experimental failure. In biological systems like insect chemoreception, the (R)-enantiomer may be inactive or antagonistic, confounding your results. For chiral HPLC method development, only the pure (S)-enantiomer provides a definitive retention time reference. Procuring the correct, single-enantiomer is a fundamental requirement for experimental integrity in asymmetric synthesis, olfactory research, and environmental fate studies.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 90365-63-2
Cat. No. B12682771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Octanol
CAS90365-63-2
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCCC(CCC)O
InChIInChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3/t8-/m0/s1
InChIKeyWOFPPJOZXUTRAU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Octanol (CAS: 90365-63-2): A Chiral Secondary Alcohol for Enantioselective Research and Industrial Application


(S)-4-Octanol (CAS 90365-63-2) is the (S)-enantiomer of 4-octanol, a chiral secondary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol [1]. It is a colorless liquid characterized by its chiral center at the C4 position, which makes it fundamentally distinct from its mirror image, (R)-4-octanol [2]. This chirality is the cornerstone of its value, as it dictates its interactions in biological systems and analytical applications. Its primary relevance lies in fields requiring precise stereochemical control, such as asymmetric synthesis, pheromone research, and chiral analysis, where the racemic mixture (4-octanol, CAS 589-62-8) is often insufficient .

The Critical Procurement Risk: Why (S)-4-Octanol is Not Interchangeable with its Racemate or (R)-Enantiomer


In scientific and industrial applications, substituting the chiral (S)-4-Octanol with its cheaper racemic mixture (4-octanol, CAS 589-62-8) or the (R)-enantiomer (CAS 20115-59-7) is a high-risk procurement decision that can lead to experimental failure or product inefficacy. While these compounds share identical achiral physical properties like boiling point and density [1], their distinct three-dimensional structures result in drastically different behaviors in chiral environments. In biological systems, such as insect chemoreception or olfactory response, receptors are often highly stereospecific, meaning one enantiomer may be a potent agonist while the other is inactive or even an antagonist [2]. In analytical chemistry, using a racemic standard for a chiral separation method will provide no retention time reference for the individual enantiomers. Furthermore, the presence of the unwanted (R)-enantiomer in a racemic sample can act as an impurity, confounding kinetic studies, biological assays, and any process reliant on stereochemical purity [3]. Therefore, the procurement of a specific enantiomer is not an upgrade but a fundamental requirement for experimental integrity.

Quantitative Differentiation of (S)-4-Octanol: Evidence-Based Advantages over Comparators


Chiral HPLC Resolution: (S)-4-Octanol Exhibits Baseline Separation (Rs > 1.3) from (R)-4-Octanol Under Low-Temperature Conditions

The feasibility of resolving (S)-4-Octanol from its enantiomer using HPLC on a chiral column is well-established, providing a quantifiable metric of its separation characteristics. Under optimized low-temperature conditions, the enantiomers of 4-octanol can be resolved with a separation factor (α) of 1.06-1.07 and a resolution (Rs) of 1.31-1.43 [1]. This confirms that the enantiomers can be distinguished and quantified using standard chiral chromatography techniques, a prerequisite for any study involving this compound.

Chiral Chromatography Analytical Chemistry Enantiomer Separation

Physicochemical Benchmarking: (S)-4-Octanol Possesses an Octanol-Water Partition Coefficient (LogP) of 2.34, Defining its Lipophilicity Profile

The compound's physicochemical properties are critical for predicting its behavior in biological and environmental systems. A key descriptor is the octanol-water partition coefficient (LogP), which for (S)-4-Octanol is calculated to be 2.34 . This value quantifies its lipophilicity and provides a baseline for comparing it to other compounds. In contrast, its achiral structural isomer, 1-octanol, has a measured LogP of 2.94, indicating a significantly higher degree of lipophilicity [1].

Physicochemical Properties Lipophilicity QSAR ADME

Stereochemical Purity as a Performance Metric: High Enantiomeric Excess is Foundational for Research Value

The value of (S)-4-Octanol is directly tied to its enantiomeric purity. While a specific optical rotation value for (S)-4-Octanol was not located in the accessible sources, its utility is contingent on a high enantiomeric excess (ee). Studies on related chiral secondary alcohols, such as the aggregation pheromone (S)-2-methyl-4-octanol, demonstrate that high ee (>95%) is routinely achieved and essential for biological activity [1]. For procurement, this establishes that the target compound's value is not simply its chemical identity, but its stereochemical purity, which must be verified by the vendor's certificate of analysis. The racemic mixture (4-octanol) has an ee of 0% by definition, which would render it useless for any stereospecific application.

Asymmetric Synthesis Stereochemistry Chemical Purity

Primary Application Scenarios for (S)-4-Octanol Based on Quantifiable Differentiation


As a Chiral Standard in Enantioselective Chromatography Method Development

The proven ability to resolve (S)-4-Octanol from (R)-4-Octanol via HPLC under cryogenic conditions (Rs = 1.31-1.43) makes the pure enantiomer an essential standard for developing and validating chiral separation methods . Researchers and quality control analysts can use (S)-4-Octanol to calibrate retention times, determine elution order, and assess the performance of chiral stationary phases. This application is impossible to achieve with the racemic mixture, which provides only a single, unresolved peak.

As a Key Intermediate or Chiral Building Block in Asymmetric Synthesis

The synthesis of structurally related chiral pheromones, such as (S)-2-methyl-4-octanol, relies on establishing and maintaining high enantiomeric excess (>95%) . This demonstrates the class-level importance of enantiopure 4-octanol derivatives. (S)-4-Octanol can serve as a starting material or reference standard in the development of novel asymmetric synthetic routes, particularly those exploring enzyme-catalyzed kinetic resolutions or stereoselective transformations of secondary alcohols [4]. Its use ensures that the chirality of the final product is controlled from the outset.

As a Reference Compound in Olfactory and Neurobiology Research

In olfactory research, the specific interaction between odorant molecules and G-protein coupled receptors is often highly stereoselective. The known stereospecificity of pheromone perception in insects provides a strong, class-level inference for the differential bioactivity of 4-octanol enantiomers . Therefore, (S)-4-Octanol is the appropriate, single-enantiomer tool for investigating odorant-receptor binding, olfactory sensory neuron activation, and structure-activity relationships. Using the racemic compound in such studies would introduce the confounding variable of the (R)-enantiomer, which could act as a competitive inhibitor or produce a different physiological response altogether [4].

As a Physicochemical Benchmark for Lipophilicity and Environmental Partitioning Studies

The calculated LogP value of 2.34 for (S)-4-Octanol provides a quantitative reference point for studies involving octanol/water partitioning . Its significantly lower LogP compared to 1-octanol (LogP = 2.94) allows researchers to select a less lipophilic isomer for specific applications, such as formulating aqueous solutions with reduced partitioning into organic phases or biological membranes. This distinction is critical in fields like environmental chemistry and ADME (Absorption, Distribution, Metabolism, Excretion) prediction, where accurate LogP values are essential for modeling compound fate and transport.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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